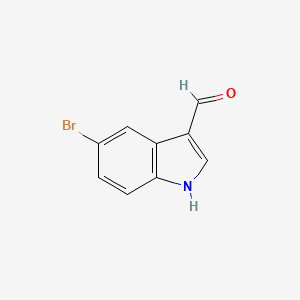

5-Bromoindole-3-carboxaldehyde

Description

The exact mass of the compound 5-Bromo-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEENKJZANBYXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236562 | |

| Record name | 5-Bromoindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-03-2 | |

| Record name | 5-Bromoindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoindole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 877-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoindole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromoindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromoindole-3-carboxaldehyde is a halogenated derivative of indole-3-carboxaldehyde, a versatile heterocyclic compound.[1] The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the indole ring imparts unique reactivity and significant biological activity to the molecule.[2] This compound serves as a crucial building block and key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[3][4] Its structural features make it a compound of great interest in medicinal chemistry and drug discovery, with demonstrated potential in the development of anticancer, antimicrobial, and antiviral agents.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound.

Core Chemical and Physical Properties

This compound is a solid, crystalline powder at room temperature.[3] Its appearance can range from white to pink, light brown, beige, or even orange to green, depending on its purity and storage conditions.[3]

Table 1: Identification and Structural Data

| Identifier | Value |

| IUPAC Name | 5-bromo-1H-indole-3-carbaldehyde[6] |

| Synonyms | 5-Bromo-3-formylindole, 5-Bromo-1H-indole-3-carbaldehyde[2][4] |

| CAS Number | 877-03-2[4][6][7] |

| Molecular Formula | C₉H₆BrNO[3][6][7][8] |

| Molecular Weight | 224.05 - 224.06 g/mol [3][7][8][9] |

| Exact Mass | 222.963277 g/mol [3][10] |

| InChI Key | PEENKJZANBYXNB-UHFFFAOYSA-N[6][7][9] |

| SMILES | BrC1=CC=C2NC=C(C=O)C2=C1[6] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 200-208 °C (Lit.)[3][6][7][8][9] |

| Boiling Point | 395.5 ± 22.0 °C at 760 mmHg (Predicted)[3][8][9] |

| Density | 1.727 ± 0.06 g/cm³ (Predicted)[3][8] |

| Flash Point | 193 °C[8] |

| Solubility | Limited solubility in water; Soluble in organic solvents like DMSO and DMF.[3][11] |

| LogP (Lipophilicity) | 2.42 - 2.66 (Computationally Predicted)[3] |

| Topological Polar Surface Area (TPSA) | 42.1 Ų (Good membrane permeability predicted)[3] |

| Storage Temperature | 0-8 °C, under inert gas (e.g., Nitrogen or Argon).[4][9][12][13] |

Table 3: Spectral Data

| Spectrum Type | Key Data Points |

| ¹H NMR (400 MHz, DMSO-d6) | δ 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)[1] |

| ¹³C NMR (101 MHz, DMSO-d6) | δ 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57[1] |

| Mass Spectrometry (EI-MS) | m/z (%): 225 (97), 224 (98), 223 (100, M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58)[1] |

| Infrared (IR) | Conforms to structure.[6] A related study on indole-3-carboxaldehyde derivatives showed C=O stretching around 1601-1663 cm⁻¹.[14] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, most commonly involving the bromination and formylation of an indole precursor.

Common Synthetic Strategies

-

Bromination of Indole Derivatives : This approach involves introducing the bromine atom onto the indole ring system using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.[3]

-

Formylation Reactions : The aldehyde group is typically introduced at the C-3 position via formylation methods like the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]

-

Multi-step Synthesis from Indole : A common laboratory and industrial approach involves a sequence of protection, bromination, and formylation steps to achieve the desired product with high regioselectivity.[3][15]

Detailed Experimental Protocol: Synthesis from 5-Bromoindole

The following protocol describes the formylation of 5-bromoindole.[1]

Materials:

-

5-bromoindole (1.0 mmol)

-

Hexamethylenetetramine (1.0 mmol, 0.140 g)

-

N,N-dimethylformamide (DMF) (2 mL)

-

Crystalline aluminum trichloride (0.05 mmol, 0.012 g)

-

Ethyl acetate

-

Saturated brine solution

-

2 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

n-hexane

Procedure:

-

Reaction Setup : To a 50 mL round-bottom flask, add 5-bromoindole and hexamethylenetetramine. Add DMF and stir with a magnetic stirrer until all solids are dissolved.

-

Catalyst Addition & Reflux : Add crystalline aluminum trichloride to the mixture and attach a reflux condenser. Heat the reaction mixture to 120°C.

-

Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). After approximately 8 hours, cool the reaction to room temperature, resulting in a suspension.

-

Workup & Extraction : Filter the suspension through a funnel packed with diatomaceous earth, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates, dilute with 15 mL of saturated brine, and separate the layers. Extract the aqueous layer three times with 10 mL of ethyl acetate each time.

-

Washing : Combine all organic layers and wash sequentially with 10 mL of 2 M hydrochloric acid, 10 mL of saturated sodium bicarbonate solution, and finally with 10 mL of saturated brine.[1]

-

Drying and Concentration : Dry the washed ethyl acetate layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]

-

Purification : Purify the crude residue by silica gel column chromatography using a mobile phase of n-hexane and ethyl acetate (2:1 v/v) to yield the purified this compound.[1] A reported yield for this method is 71%.[1]

Chemical Reactivity and Biological Significance

The aldehyde group and the bromo-substituted indole ring are the primary sites of chemical reactivity, making the molecule a versatile precursor for more complex structures.

Key Chemical Reactions

-

Condensation Reactions : The aldehyde group readily undergoes condensation with various nucleophiles. For example, it reacts with thiosemicarbazides to form thiosemicarbazones, which have applications in sensing heavy metal ions like mercury(II).[3][16]

-

Oxime Formation : The compound can react with hydroxylamine to form oximes, which are valuable intermediates in organic synthesis.[3]

-

Nucleophilic Substitution : The bromine atom at the 5-position can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of 5-substituted indole derivatives.[3]

-

N-Acylation and N-Alkylation : The indole nitrogen can be functionalized, for instance, through reactions with acid chlorides, to produce N-acylated derivatives, which can then be coupled with other molecules like aryl amines to explore new biologically active chemical spaces.[14]

Biological Activity and Applications

This compound and its derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.[5][17]

-

Anticancer Properties : Derivatives have shown cytotoxic effects against various cancer cell lines.[3] A key mechanism involves the inhibition of enzymes critical for tumor growth, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[5]

-

Antimicrobial and Antifungal Activity : Compounds derived from 5-bromoindole have demonstrated potential as antimicrobial and antifungal agents.[2][3]

-

Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.[3]

-

Neuroprotective Potential : The broader class of indole derivatives is being investigated for neuroprotective properties, often linked to the activation of antioxidant pathways.[5]

-

Fluorescent Probes and Sensors : The molecule and its derivatives can exhibit fluorescence, making them useful in the development of probes for biological imaging and sensors for detecting analytes like heavy metals.[2][4]

References

- 1. Page loading... [guidechem.com]

- 2. CAS 877-03-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 877-03-2 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound 98 877-03-2 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | 877-03-2 [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound | 877-03-2 [sigmaaldrich.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 16. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 17. researchgate.net [researchgate.net]

5-Bromoindole-3-carboxaldehyde molecular structure and weight

Starting the Investigation

I've initiated the data gathering phase. Right now, I'm performing extensive Google searches to unearth the crucial molecular details – structure, weight, and related chemical properties – of 5-Bromoindole-3-carboxaldehyde. I'm aiming for a comprehensive overview.

Deepening the Search

I'm now expanding my search. Beyond the basic properties, I'm focusing on synthetic methods and analytical techniques associated with this compound. I'm compiling spectral data and looking for quantitative results. This data will be neatly organized for clarity. Next up: building a molecular diagram.

Analyzing Molecular Data

I have successfully collected the molecular formula and weight for this compound. It's C9H6BrNO, with an approximate weight of 224.05 g/mol . Now, I'm working on the detailed molecular representation.

Developing Technical Guide

I've assembled the necessary components for the technical guide on this compound. This includes the completed molecular structure and weight details (C9H6BrNO, ~224.05 g/mol ). A comprehensive table with melting point, boiling point, density, NMR, and Mass Spectrometry data is ready. The synthesis protocol is in hand, and I can now generate a DOT script for a visual molecular representation.

Physical appearance of 5-Bromoindole-3-carboxaldehyde powder

An In-depth Technical Guide on the Physical Properties of 5-Bromoindole-3-carboxaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical characteristics of starting materials and intermediates is paramount. This compound is a key heterocyclic building block utilized in the synthesis of a wide array of biologically active compounds and functional materials.[1] This technical guide provides a detailed overview of the physical appearance and associated properties of this compound powder, compiling essential data for laboratory use.

Physical Appearance and Morphology

This compound is a solid compound at room temperature.[2][3] It typically presents as a crystalline powder.[2] The coloration of the powder can vary, which may be indicative of its purity and storage conditions.[2] Commercial suppliers describe the appearance with a range of colors, including:

This variability underscores the importance of verifying the purity of the material for sensitive applications.

Physicochemical Data

A summary of key quantitative data for this compound is presented below. These parameters are critical for reaction planning, characterization, and quality control.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO | [1][2][4][8] |

| Molecular Weight | 224.05 - 224.06 g/mol | [1][2][3][5][8] |

| Melting Point | 199 - 208 °C | [1][2][3][4][7][8][9] |

| Boiling Point | ~395.6 °C (Predicted) | [2][3][5] |

| Density | ~1.727 g/cm³ (Predicted) | [2][5] |

| Purity | ≥96.0% - >98.0% | [1][3][4][7][8] |

Synthesis and Experimental Workflow

This compound is a synthetic molecule accessible through various organic reactions.[2] Common strategies involve the formylation of a brominated indole precursor.[2] The Vilsmeier-Haack reaction, which employs reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a frequently utilized method for introducing the aldehyde group onto the indole ring.[2]

The following diagram illustrates a conceptual workflow for the synthesis of this compound, representing the logical progression from starting materials to the final product.

Solubility and Handling

The compound exhibits limited solubility in water, a characteristic typical of halogenated aromatic compounds.[2] Its aromatic indole structure favors solubility in organic solvents.[2]

Handling and Storage:

-

Safety: It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[8] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used.[8]

-

Storage: Recommended storage conditions are often refrigerated (0-8 °C or 4°C) and under an inert atmosphere like nitrogen to maintain stability and purity.[1][3]

This guide provides a foundational understanding of the physical characteristics of this compound powder. For specific experimental applications, it is always recommended to consult the certificate of analysis provided by the supplier for lot-specific data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 877-03-2 [smolecule.com]

- 3. This compound | 877-03-2 [sigmaaldrich.com]

- 4. 399790050 [thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. This compound | 877-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 5-溴吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 877-03-2 [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromoindole-3-carboxaldehyde (CAS: 877-03-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindole-3-carboxaldehyde is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its indole scaffold, substituted with a bromine atom and an aldehyde functional group, provides a versatile platform for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectroscopic properties, detailed synthesis protocols, and its applications in drug discovery and other research areas. Particular focus is placed on its role as a precursor to compounds targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, with its appearance ranging from white to light brown crystalline powder, depending on its purity.[1] Its core structure consists of a bicyclic indole ring system, with a bromine atom at the 5-position and a formyl group at the 3-position.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 877-03-2 | [3][4] |

| Molecular Formula | C₉H₆BrNO | [3] |

| Molecular Weight | 224.05 g/mol | [3] |

| Melting Point | 204-207 °C | [3] |

| Boiling Point | 395.6 ± 22.0 °C at 760 mmHg | [5] |

| Appearance | White to pink to light brown powder | [1] |

| Solubility | Limited solubility in water, soluble in organic solvents like DMSO and dimethylformamide. | [1] |

| pKa | (Not available) | |

| LogP | 2.42 | [6] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) | References |

| ¹H NMR (400 MHz, DMSO-d₆) | 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H) | [1] |

| ¹³C NMR (101 MHz, DMSO-d₆) | 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57 | [1] |

| Mass Spectrum (EI-MS) m/z (%) | 225 (97), 224 (98), 223 (100) (M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58) | [1] |

| Infrared (IR) Spectrum | Conforms to structure | [7] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the formylation of 5-bromoindole. The Vilsmeier-Haack reaction is a widely employed method for this transformation, utilizing a Vilsmeier reagent prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromoindole

This protocol is adapted from a general procedure for the formylation of indoles.

Materials:

-

5-Bromoindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or a pre-formed Vilsmeier reagent

-

1 M Sodium hydroxide (NaOH) aqueous solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

n-Hexane

-

Diatomaceous earth

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 5-bromoindole (1.0 mmol).

-

Addition of Reagents: Add N,N-dimethylformamide (DMF) (2 mL) and stir until the solid dissolves. If not using a pre-formed Vilsmeier reagent, cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃) (1.1 mmol). A more convenient alternative is to add a pre-formed Vilsmeier reagent like (Chloromethylene)dimethyliminium chloride (1.5 equiv) to the DMF solution at 0 °C.[8]

-

Reaction: Stir the mixture at room temperature for several hours (e.g., 2.5 to 8 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a 1 M NaOH aqueous solution until the mixture is basic. Dilute with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

-

Washing: Combine the organic layers and wash sequentially with 2 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and finally with saturated brine (10 mL).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent (e.g., a 2:1 ratio) to yield the purified this compound.[1]

Expected Yield: 71-77%[1]

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application in the development of biologically active derivatives.

Caption: General workflow for the synthesis and application of this compound.

Applications in Drug Discovery and Research

This compound serves as a critical building block in the synthesis of more complex molecules with potential therapeutic properties. The presence of the aldehyde group allows for a variety of chemical transformations, including condensation and nucleophilic addition reactions, making it a valuable intermediate in the generation of diverse chemical libraries for drug screening.[2]

Derivatives of 5-bromoindole have demonstrated a range of biological activities, including:

-

Anticancer Activity: Several studies have reported that derivatives of 5-bromoindole exhibit cytotoxic effects against various cancer cell lines. These compounds can disrupt the mitotic spindle, a critical component for cell division, thereby preventing the proliferation and invasion of cancer cells.

-

Antimicrobial Properties: The indole scaffold is present in many natural and synthetic antimicrobial agents. Bromo-substitution can enhance this activity, and derivatives of 5-bromoindole have shown potential as antimicrobial agents.

-

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as cytochrome P450 and Glycogen Synthase Kinase 3 (GSK-3), which are implicated in various diseases.

-

Fluorescent Probes: The fluorescent properties of some this compound derivatives make them useful in the development of sensors for detecting metal ions and for biological imaging.

Targeting Cancer Signaling Pathways

A significant area of research focuses on the development of 5-bromoindole derivatives as inhibitors of key signaling pathways that are often dysregulated in cancer.

Inhibition of the EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Overactivation of the EGFR signaling pathway is a common feature in many cancers. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to act as potent inhibitors of EGFR tyrosine kinase. Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[8]

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Inhibition of the VEGF Signaling Pathway:

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making the VEGF signaling pathway a critical target for cancer therapy. A carbothioamide derivative of 5-bromoindole has been shown to have significant antiangiogenic activity by reducing the expression of the VEGF gene in colon cancer cells.[1]

Caption: Inhibition of the VEGF signaling pathway by 5-bromoindole derivatives.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly as inhibitors of key cancer-related signaling pathways like EGFR and VEGF, highlight its importance for further research and development of novel therapeutics. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the potential of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. researchgate.net [researchgate.net]

- 8. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-Bromoindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromoindole-3-carboxaldehyde, a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and biological assays. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility classification.

Introduction to this compound

This compound is an organic compound featuring a bromine atom at the fifth position of an indole ring and an aldehyde group at the third position.[1] Its molecular structure, characterized by a hydrophobic bromine substituent and an aromatic indole ring, alongside a polar aldehyde group, dictates its solubility behavior.[1] Generally, it exhibits favorable solubility in organic solvents but has limited solubility in aqueous solutions.[1] This profile makes the selection of an appropriate solvent system crucial for its use in various applications, from serving as a precursor for novel materials to its role as a building block for complex therapeutic molecules.[1]

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for this compound and its parent compound, Indole-3-carboxaldehyde.

| Compound | Solvent | Solvent Type | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good Solubility[1] |

| Ethanol | Polar Protic | Good Solubility[1] | |

| Methanol | Polar Protic | Good Solubility[1] | |

| Acetone | Polar Aprotic | Good Solubility[1] | |

| Dichloromethane | Polar Aprotic | Good Solubility[1] | |

| Water | Polar Protic | Limited Solubility[1] | |

| Indole-3-carboxaldehyde (Parent Compound) | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL[2] |

| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL[2] | |

| Ethanol | Polar Protic | ≥11.85 mg/mL[3] | |

| Methanol | Polar Protic | Soluble[4] | |

| Acetonitrile | Polar Aprotic | Soluble[5] | |

| Hexane | Non-Polar | Limited Solubility[5] | |

| Toluene | Non-Polar | Limited Solubility[5] | |

| Water | Polar Protic | Low Solubility / Insoluble[4][5] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7] The procedure involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., DMSO, Ethanol)

-

Glass vials or flasks with airtight stoppers

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[6]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 18-24 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved solid particles, filter the solution through a syringe filter into a clean vial.[8][9]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the qualitative and quantitative determination of a compound's solubility.

Caption: Workflow for the Shake-Flask Solubility Method.

References

- 1. Buy this compound | 877-03-2 [smolecule.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. toku-e.com [toku-e.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to the Predicted Physicochemical Properties of 5-Bromoindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computationally predicted boiling point and density of 5-Bromoindole-3-carboxaldehyde, a key intermediate in organic synthesis and medicinal chemistry. The following sections detail its predicted properties, the methodologies behind these predictions, and a generalized workflow for computational property determination.

Compound Overview

This compound is an organic compound featuring an indole scaffold substituted with a bromine atom at the 5-position and a carboxaldehyde group at the 3-position.[1] Its molecular formula is C₉H₆BrNO, with a molecular weight of approximately 224.06 g/mol .[1][2][3][4] This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules and is utilized in the development of pharmaceuticals and fluorescent probes.[1][3] Understanding its physicochemical properties, such as boiling point and density, is crucial for its application in laboratory and industrial settings.

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Boiling Point | 395.6 ± 22.0 °C | at 760 mmHg[5][6][7] |

| Density | 1.727 ± 0.06 g/cm³ | [2][5][6] |

Note: These values are computationally derived and have not been experimentally verified.

Methodology of Prediction

The boiling point and density values presented are the result of computational chemistry techniques.[2] These methods predict the physicochemical properties of a molecule based on its structure.

Experimental Protocols: Computational Prediction Workflow

While specific experimental protocols for determining these exact values are proprietary to the databases providing them, a general methodology for such computational predictions can be outlined. This process is typically rooted in Quantitative Structure-Property Relationship (QSPR) models.[8][9]

-

Molecular Structure Input : The process begins with the 2D or 3D chemical structure of this compound, typically represented by its SMILES string (C1=CC2=C(C=C1Br)C(=CN2)C=O) or InChI key.[2]

-

Descriptor Calculation : The molecular structure is used to calculate a large number of numerical values known as molecular descriptors. These descriptors encode various aspects of the molecule's topology, geometry, and electronic properties.[8][10] Factors considered for a molecule like this compound would include:

-

Molecular Weight : The presence of a heavy bromine atom significantly increases the molecular weight.[2]

-

Intermolecular Forces : The aldehyde group contributes to dipole-dipole interactions, while the indole ring allows for π-π stacking.[2]

-

Hydrogen Bonding : The N-H group on the indole ring can act as a hydrogen bond donor.[2]

-

-

QSPR Model Application : The calculated descriptors are fed into a pre-existing mathematical model.[8][9] These models are developed by training them on large datasets of compounds with experimentally determined properties.[8][10] Using statistical methods like multiple linear regression or more complex machine learning algorithms like neural networks, the model establishes a correlation between the descriptors and the property of interest (e.g., boiling point).[8][10]

-

Property Prediction : The trained model then predicts the boiling point or density for the new molecule based on its unique set of descriptors. The associated margin of error (e.g., ±22.0 °C) reflects the model's confidence in its prediction.

The relatively high predicted boiling point is a reflection of the compound's moderate molecular weight and the presence of polar functional groups that enhance intermolecular forces.[2] Similarly, the high predicted density is attributed to the heavy bromine atom and the compact crystalline structure of the indole ring system.[2]

Visualization of Prediction Workflow

The following diagram illustrates the generalized workflow for the computational prediction of physicochemical properties.

References

- 1. CAS 877-03-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 877-03-2 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 877-03-2 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 5-Bromoindole-3-carboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 5-bromoindole-3-carboxaldehyde and its derivatives. This class of compounds has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neuroprotection. This document elucidates the core molecular pathways, presents quantitative biological data, and details relevant experimental protocols to support further research and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as a promising class of anticancer agents, primarily through their potent inhibition of key signaling pathways involved in tumor growth and proliferation. The principal mechanism identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Inhibition of EGFR Signaling Pathway

EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines, including liver (HepG2), lung (A549), and breast (MCF-7) cancers.[2][3]

The inhibition of EGFR tyrosine kinase by these compounds blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This blockade ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2] Molecular docking studies have revealed that derivatives such as compounds 3a, 3b, 3f, and 7 exhibit strong binding energies to the EGFR tyrosine kinase domain.[4] Compound 3a, in particular, has been identified as a potent and cancer-specific inhibitor of EGFR tyrosine kinase activity.[4]

dot

Caption: EGFR signaling inhibition by 5-bromoindole derivatives.

Disruption of Mitotic Spindle

In addition to EGFR inhibition, some 5-bromoindole derivatives, including carbothioamide, oxadiazole, and triazole analogs, have been reported to exert their anticancer effects by disrupting the mitotic spindle.[4] The mitotic spindle is a critical cellular structure for cell division, and its disruption prevents cancer cell proliferation and invasion.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of selected 5-bromoindole derivatives.

| Compound ID | Target Cell Line/Enzyme | IC50/GI50 (µM) | Reference |

| 3a | HepG2, A549, MCF-7 | Most Potent of Series | [5] |

| EGFR | Strongest Binding Energy | [4] | |

| 5g | Cancer Cell Lines | 0.055 | [6] |

| EGFR | 0.046 ± 0.005 | [6] | |

| 5i | Cancer Cell Lines | 0.049 | [6] |

| EGFR | Not specified | [6] | |

| 5j | Cancer Cell Lines | 0.037 | [6] |

| EGFR | Not specified | [6] | |

| Erlotinib (Ref.) | EGFR | 0.080 | [6] |

Antimicrobial Activity: Multi-target Inhibition

This compound and its derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including fungi and bacteria.[2]

Antifungal Mechanism: Inhibition of Succinate Dehydrogenase

Molecular docking studies suggest that 3-acyl-5-bromoindole derivatives may exert their antifungal effects by interacting with mitochondrial complex II, specifically succinate dehydrogenase (SDH).[2] SDH is a key enzyme in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing fungal cell death.

dot

Caption: Antifungal mechanism via SDH inhibition.

Antibacterial Mechanism: Diverse Modes of Action

The antibacterial mechanisms of 5-bromoindole derivatives are more varied. Some derivatives, particularly 6-bromoindolglyoxylamides, have been shown to act by causing rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[7] Furthermore, this compound has been found to inhibit quorum sensing-dependent virulence factors in Pseudomonas aeruginosa, suggesting an anti-virulence strategy rather than direct bactericidal activity.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-triazole (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [9] |

| Ciprofloxacin-indole hybrid (8b) | S. aureus CMCC 25923 | 0.0625 | [10] |

| This compound | P. aeruginosa (virulence inhibition) | 30-100 | [8] |

Neuroprotective Effects: Activation of the Nrf2-ARE Pathway

5-Bromoindole derivatives have also shown potential in the realm of neuroprotection. This activity is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13] By activating this pathway, 5-bromoindole derivatives can enhance the cellular defense against oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[14]

dot

Caption: Neuroprotection via Nrf2-ARE pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

EGFR Tyrosine Kinase Inhibition Assay (HTRF KinEASE-TK)

This assay quantitatively measures the inhibitory activity of compounds against EGFR tyrosine kinase.

-

Materials : Mutant-type EGFR (EGFRT790M), HTRF KinEASE-TK assay kit, test compounds, positive control (e.g., Osimertinib).

-

Procedure :

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 384-well plate, add the EGFR enzyme, the TK substrate-biotin, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add the detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader and calculate the IC50 values.[7]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials : Cancer cell lines, complete culture medium, 5-bromoindole derivative stock solution, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), 96-well plates, microplate reader.

-

Procedure :

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the 5-bromoindole derivative and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[15]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials : Treated and untreated cells, Annexin V-FITC/PI apoptosis detection kit, 1X binding buffer, flow cytometer.

-

Procedure :

-

Harvest cells after treatment and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8][16][17][18]

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials : Microbial strains, nutrient broth, 5-bromoindole derivative, 96-well microtiter plates.

-

Procedure :

-

Prepare serial two-fold dilutions of the 5-bromoindole derivative in the nutrient broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

-

Succinate Dehydrogenase (SDH) Activity Assay

This spectrophotometric assay measures the activity of SDH.

-

Materials : Isolated mitochondria or cell/tissue homogenates, SDH assay buffer, succinate, artificial electron acceptor (e.g., DCIP), spectrophotometer.

-

Procedure :

-

Prepare the sample (e.g., homogenize tissue in ice-cold SDH assay buffer).

-

In a cuvette, add the assay buffer, the sample, and the electron acceptor.

-

Initiate the reaction by adding succinate.

-

Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

-

The rate of absorbance change is proportional to the SDH activity.[6][19]

-

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the transcriptional activity of Nrf2.

-

Materials : ARE-reporter cell line (e.g., HepG2-ARE-luciferase), cell culture medium, 5-bromoindole derivative, positive control (e.g., sulforaphane), luciferase assay reagent, luminometer.

-

Procedure :

-

Seed the ARE-reporter cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the 5-bromoindole derivative or controls.

-

Incubate for 6 to 24 hours.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer. The light output is proportional to the Nrf2 transcriptional activity.[20]

-

dot

Caption: General experimental workflow for activity assessment.

References

- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 5. benchchem.com [benchchem.com]

- 6. content.abcam.com [content.abcam.com]

- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases | MDPI [mdpi.com]

- 13. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Succinate dehydrogenase functioning by a reverse redox loop mechanism and fumarate reductase in sulphate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

The Therapeutic Potential of 5-Bromoindole Compounds: A Technical Guide

References

- 1. benchchem.com [benchchem.com]

- 2. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy and Therapeutic Potential of Indole Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic system composed of a fused benzene and pyrrole ring, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the multifaceted roles of indole derivatives, with a focus on their applications in oncology and inflammation. We delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to support further research and drug discovery efforts in this exciting field.

Therapeutic Applications and Mechanisms of Action

Indole derivatives have demonstrated significant therapeutic potential in a multitude of disease areas, primarily due to their ability to modulate key biological pathways. Their structural diversity allows for fine-tuning of their pharmacological properties, leading to potent and selective agents.

Anticancer Activity

In the realm of oncology, indole derivatives have emerged as a crucial class of therapeutic agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of epigenetic regulators like histone deacetylases (HDACs).

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle.

Protein Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Indole-based compounds have been successfully developed as inhibitors of various protein kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases (e.g., CDKs, Akt). By blocking the activity of these kinases, these derivatives can halt tumor growth and proliferation.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Indole-containing molecules have been designed as potent HDAC inhibitors, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Indole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory signaling pathways like NF-κB.

COX-2 Inhibition: The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Several indole derivatives have been developed as potent and selective COX-2 inhibitors.

NF-κB Signaling Pathway Modulation: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Indole-3-carbinol and its derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines and other mediators.[1][2][3]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected indole derivatives against various cancer cell lines and inflammatory targets. This data provides a quantitative basis for comparing the potency of different structural scaffolds and for guiding future drug design efforts.

Table 1: Anticancer Activity of Indole Derivatives (IC50 Values)

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Tubulin Inhibitor | Quinoline-indole derivative | Various | 0.002 - 0.011 | [4] |

| Tubulin Inhibitor | Chalcone-indole derivative | Various | 0.22 - 1.80 | [4] |

| Tubulin Inhibitor | Benzimidazole-indole derivative | Various | 0.05 | [4] |

| Topoisomerase II Inhibitor | Ursolic acid-indole conjugate (5f) | SMMC-7721 | 0.56 | |

| Topoisomerase II Inhibitor | Ursolic acid-indole conjugate (5f) | HepG2 | 0.91 | |

| Kinase Inhibitor (FLT3) | Oxindole-pyridyl derivative (5l) | - | 0.036 | [5] |

| Kinase Inhibitor (CDK2) | Oxindole-pyridyl derivative (5l) | - | 0.008 | [5] |

| Kinase Inhibitor (mTOR) | Indole derivative (HA-2l) | - | 0.066 | [6] |

| General Anticancer | Indole-curcumin derivative | HeLa | 4 | [7] |

| General Anticancer | Indole-based hydrazone | HCT116 | 2.0 | [7] |

| General Anticancer | Indole-based hydrazone | A549 | 12.5 | [7] |

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Phenyl)indole derivative (4b) | COX-2 | 0.11 | 107.63 | |

| Phenyl)indole derivative (4d) | COX-2 | 0.17 | - | |

| Phenyl)indole derivative (4f) | COX-2 | 0.15 | - | |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO release | 10.992 | - | [8] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | IL-6 release | 2.294 | - | [8] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | TNF-α release | 12.901 | - | [8] |

| Indole-based 1,3,4-oxadiazole (2e) | COX-2 | 37.5 | 1.96 | [9] |

Table 3: Histone Deacetylase (HDAC) Inhibitory Activity of Indole Derivatives

| Compound Class | HDAC Isoform | IC50 (nM) | Reference |

| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 | [8][10] |

| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 | [8][10] |

| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 | [8][10] |

| Bicyclic hydroxamic acid derivative (2a) | HDAC10 | 0.41 | [11] |

| Bicyclic hydroxamic acid derivative (2e) | HDAC10 | - | [11] |

Experimental Protocols

To facilitate the replication and extension of the research described, this section provides detailed methodologies for key experiments.

Synthesis of Indole-based Sulfonohydrazides (Anticancer)

This protocol describes a general procedure for the synthesis of indole-based sulfonohydrazide derivatives.

Step 1: Synthesis of Arylsulfonylhydrazides

-

A mixture of a substituted sulfonyl chloride (26 mmol) and hydrazine monohydrate (66 mmol, 99%) is stirred in THF (20 mL) at 0–5 °C for 1–2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the residue is purified to yield the arylsulfonylhydrazide.

Step 2: Synthesis of Morpholine Derivative of Indole-3-Carboxaldehyde

-

To a stirred solution of indole-3-carbaldehyde (1.72 mmol) in dry acetonitrile, potassium carbonate (8.60 mmol) is added at room temperature.

-

The appropriate morpholine derivative is added, and the mixture is stirred until the reaction is complete as monitored by TLC.

-

The product is isolated and purified.

Step 3: Synthesis of Morpholine-based Indolyl 3-Sulfonohydrazide Hybrids

-

The N-substituted indole-3-carboxaldehyde from Step 2 (3 mmol) and an arylsulfonylhydrazide from Step 1 (1 mmol) are taken in ethanol in the presence of a catalytic amount of glacial acetic acid.

-

The mixture is refluxed at 80 °C for 4–7 hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate and water.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the final product.

In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a fluorometric assay for screening potential COX-2 inhibitors.[12][13]

Materials:

-

COX-2, Human Recombinant

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Test Inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents according to the kit manufacturer's instructions.

-

Reaction Setup:

-

Enzyme Control (EC): Add 80 µL of Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) and 10 µL of Assay Buffer to the well.

-

Inhibitor Control (IC): Add 80 µL of Reaction Mix, 2 µL of a known COX-2 inhibitor (e.g., Celecoxib), and 8 µL of Assay Buffer to the well.

-

Sample Screen (S): Add 80 µL of Reaction Mix and 10 µL of the diluted test inhibitor to the well.

-

-

Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells.

-

Initiation of Reaction: Using a multi-channel pipette, add 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously to start the reaction.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25 °C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for the test compound is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 The IC50 value can be determined by plotting the percent inhibition against a range of inhibitor concentrations.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP solution

-

Test compound

-

Reference inhibitor (e.g., colchicine)

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare solutions of the test compound and reference inhibitor at various concentrations in polymerization buffer.

-

In a 96-well plate, add the tubulin solution to each well.

-

Add the test compound, reference inhibitor, or vehicle control to the respective wells.

-

Incubate the plate at 37 °C for a few minutes to allow the compound to interact with the tubulin.

-

Initiate polymerization by adding the GTP solution to all wells.

-

Immediately begin monitoring the change in absorbance at 340 nm over time at 37 °C. An increase in absorbance indicates tubulin polymerization.

-

The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. IC50 values can be calculated from a dose-response curve.

Signaling Pathways and Logical Relationships

The therapeutic effects of indole derivatives are underpinned by their interactions with complex cellular signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways modulated by these compounds.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Indole derivatives can inhibit this pathway at multiple nodes.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 5-Bromoindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Bromoindole-3-carboxaldehyde, a key intermediate in organic synthesis and medicinal chemistry. The following sections present tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their work.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.31 | s | - | NH |

| 9.93 | s | - | CHO |

| 8.35 | s | - | H-2 |

| 8.22 | s | - | H-4 |

| 7.49 | d | 8.6 | H-7 |

| 7.40 | dd | 8.6, 2.0 | H-6 |

Solvent: DMSO-d6, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 185.15 | C=O |

| 139.29 | C-2 |

| 135.75 | C-7a |

| 126.06 | C-4 |

| 125.89 | C-6 |

| 122.91 | C-3a |

| 117.43 | C-5 |

| 114.82 | C-3 |

| 114.57 | C-7 |

Solvent: DMSO-d6, Instrument Frequency: 101 MHz[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 225 | 97 | [M+2]+ |

| 224 | 98 | [M+1]+ |

| 223 | 100 | [M]+ |

| 196 | 18 | |

| 167 | 14 | |

| 143 | 41 | |

| 115 | 70 | |

| 87 | 58 |

Ionization Method: Electron Ionization (EI)[1]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3396 | Ar C-H stretch |

| 3232 | N-H stretch |

| 1663 | C=O stretch |

Sample Preparation: KBr Wafer[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was then transferred to a 5 mm NMR tube.

-

Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer was used for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.

-

¹H NMR: A standard single-pulse sequence was used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled pulse sequence was utilized to obtain the carbon spectrum.

-

-

Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening factor before Fourier transformation to obtain the final spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) to ensure purity.

-

Ionization: Electron Ionization (EI) was employed as the ionization technique.

-

Analysis: The ionized fragments were separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector recorded the abundance of each ion, resulting in the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet (KBr wafer).

-

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The infrared spectrum was recorded by passing a beam of infrared light through the sample.

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The 5-Bromoindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with profound therapeutic effects. Among the various substituted indoles, the 5-bromoindole core has garnered significant attention as a "privileged scaffold." The introduction of a bromine atom at the 5-position imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics, which can enhance biological activity and provide a versatile handle for further chemical modifications.[1][2][3] This technical guide provides a comprehensive overview of the key features of the 5-bromoindole scaffold, focusing on its synthesis, biological activities, and applications in drug development, with a particular emphasis on its role in anticancer and antimicrobial therapies.

Physicochemical Properties and Synthetic Versatility

5-Bromoindole is a crystalline solid, typically appearing as off-white to light yellow crystals. It is sparingly soluble in water but demonstrates good solubility in various organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform.[4][5] The presence of the bromine atom at the 5-position significantly influences the molecule's electronic properties and serves as a key reactive site for a variety of synthetic transformations.[2][6] This reactivity is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[6][7]

Biological Activities and Therapeutic Potential

The 5-bromoindole scaffold is associated with a broad spectrum of biological activities, making it a highly attractive starting point for the design of novel therapeutic agents.[1][8] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.[1][8]

Anticancer Activity

A significant body of research has focused on the development of 5-bromoindole derivatives as potent anticancer agents.[1][8] These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][9][10] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] Derivatives of 5-bromoindole-2-carboxylic acid have shown promise as EGFR inhibitors, inducing cell cycle arrest and apoptosis in various cancer cell lines.[10][11][12]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 5-bromoindole derivatives against various human cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Derivative 3a | EGFR | A549 (Lung Carcinoma) | 15.6 ± 1.2 | [9] |

| HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | [9] | ||

| MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | [9] | ||

| Derivative 3b | EGFR | A549 (Lung Carcinoma) | 22.3 ± 1.8 | [9] |

| HepG2 (Hepatocellular Carcinoma) | 28.7 ± 2.3 | [9] | ||

| MCF-7 (Breast Adenocarcinoma) | 33.6 ± 2.9 | [9] | ||

| Derivative 3f | EGFR | A549 (Lung Carcinoma) | 18.9 ± 1.4 | [9] |

| HepG2 (Hepatocellular Carcinoma) | 24.1 ± 1.9 | [9] | ||

| MCF-7 (Breast Adenocarcinoma) | 29.8 ± 2.5 | [9] | ||

| Derivative 7 | EGFR | A549 (Lung Carcinoma) | 25.4 ± 2.0 | [9] |

| HepG2 (Hepatocellular Carcinoma) | 31.5 ± 2.6 | [9] | ||

| MCF-7 (Breast Adenocarcinoma) | 38.2 ± 3.3 | [9] | ||

| 5BDBIC | VEGFR-2 | HepG2 (Hepatocellular Carcinoma) | 14.3 | [1] |

| Erlotinib (Standard) | EGFR | - | - | [9] |

| Sorafenib (Standard) | VEGFR-2 | HepG2 (Hepatocellular Carcinoma) | 6.2 | [1] |

Antimicrobial Activity

5-Bromoindole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[10][13][14] The introduction of the bromine atom can enhance the antimicrobial potency of the indole scaffold.

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected 5-bromoindole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 5-bromoindole-3-carboxamido-polyamine (13b) | Staphylococcus aureus ATCC 25923 | ≤ 0.28 µM | [10] |

| Acinetobacter baumannii | ≤ 0.28 µM | [10] | |

| Cryptococcus neoformans | ≤ 0.28 µM | [10] | |

| 5-bromoindole 3-7-3 analogue (19) | Staphylococcus aureus ATCC 25923 | 12.5 | |

| Pseudomonas aeruginosa ATCC 27853 | 100 | ||

| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-50 | [15] |

| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-50 | [15] |

| 5-iodoindole | Staphylococcus aureus | 100 | [15] |

| 6-bromoindole | Acinetobacter baumannii | 64 | [16] |

| Gentamicin (Standard) | Staphylococcus aureus | 20-1000 | [15] |

Key Signaling Pathway: EGFR Inhibition

As a prominent mechanism of action for the anticancer activity of 5-bromoindole derivatives, the inhibition of the EGFR signaling pathway is of significant interest. The following diagram illustrates the key components of this pathway and the point of inhibition by 5-bromoindole derivatives.

References